molecular formula C9H7BrN2O B12347646 6-bromo-2-imino-6H-quinolin-4-ol

6-bromo-2-imino-6H-quinolin-4-ol

Cat. No.: B12347646
M. Wt: 239.07 g/mol
InChI Key: SZIOTZYJNHAQGV-UHFFFAOYSA-N
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Description

6-Bromo-2-imino-6H-quinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and the imino group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-imino-6H-quinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with bromine in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of recyclable catalysts. These methods aim to improve yield and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-imino-6H-quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

6-Bromo-2-imino-6H-quinolin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antiviral properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-imino-6H-quinolin-4-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death. In anticancer applications, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-imino-6H-quinolin-4-ol is unique due to the presence of both bromine and the imino group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-2-imino-6H-quinolin-4-ol

InChI

InChI=1S/C9H7BrN2O/c10-5-1-2-7-6(3-5)8(13)4-9(11)12-7/h1-5,11,13H

InChI Key

SZIOTZYJNHAQGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=N)C=C(C2=CC1Br)O

Origin of Product

United States

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